3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a dichlorophenyl group at the 3-position and a trifluoromethyl group at the 7-position of the imidazo[1,5-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by functionalization reactions to introduce the dichlorophenyl and trifluoromethyl groups. Common synthetic methodologies include:
Cyclocondensation: This involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Functionalization: Introduction of the dichlorophenyl and trifluoromethyl groups can be achieved through various methods such as halogenation, Friedel-Crafts acylation, or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazo family, known for its wide range of applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: The parent compound, which serves as the core structure for various derivatives, including 3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine.
Uniqueness
This compound is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential pharmacological activity compared to other similar compounds.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-10-2-1-3-11(16)12(10)13-20-7-9-6-8(14(17,18)19)4-5-21(9)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECQDYHTZGREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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